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Compound of Interest

Compound Name: Citric Acid

Cat. No.: B115230 Get Quote

This guide provides researchers, scientists, and drug development professionals with detailed

troubleshooting strategies for overcoming PCR inhibition caused by citric acid and its salt,

sodium citrate.

Frequently Asked Questions (FAQs)
Q1: How does citric acid inhibit PCR?

Citric acid and its conjugate base, citrate, are potent PCR inhibitors primarily because they are

chelating agents. They bind to and sequester magnesium ions (Mg²⁺), which are essential

cofactors for Taq DNA polymerase, the enzyme that drives the PCR reaction.[1][2][3][4][5]

Without a sufficient concentration of free Mg²⁺, the polymerase has reduced or no activity,

leading to poor amplification or complete PCR failure.

Q2: My samples are preserved in a buffer containing sodium citrate. At what concentration

does it become inhibitory?

The inhibitory effect of citrate is concentration-dependent. While a precise universal threshold

is difficult to state as it depends on the specific PCR conditions (especially the initial Mg²⁺

concentration), even low millimolar concentrations can interfere with the reaction. For instance,

if a DNA/RNA sample is stored in a 1mM sodium citrate solution, the final concentration in the

PCR mix could be high enough to affect the availability of Mg²⁺, which is typically present at a

final concentration of 1.5-2.0 mM.
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Q3: How can I confirm that citric acid is the cause of my PCR failure?

To determine if citrate is the inhibitor, you can perform a "spiking" experiment. This involves

adding a known amount of a clean, reliable DNA template to two reactions: one with your

sample suspected of containing citrate, and a control reaction without your sample. A

significant decrease in amplification in the spiked sample compared to the control points

towards the presence of an inhibitor. Additionally, running an internal amplification control (IAC)

alongside your target amplification can help detect inhibition; if both the target and the IAC fail

or show delayed amplification, an inhibitor is likely present.

Q4: What are the primary strategies to overcome PCR inhibition by citric acid?

There are three main approaches to counteract citrate-induced inhibition:

Sample Dilution: Diluting the template can lower the citrate concentration to a non-inhibitory

level. However, this also reduces the concentration of the target nucleic acid, which may not

be feasible for low-abundance targets.

Inhibitor Removal: Purifying the nucleic acid sample using commercial kits (e.g., spin

columns, magnetic beads) can effectively remove citrate and other salts.

Reaction Optimization: Adjusting the components of the PCR master mix can make the

reaction more resilient to the inhibitor. This is often the most direct and cost-effective method.

Troubleshooting and Optimization Strategies
Strategy 1: Optimizing Magnesium Chloride (MgCl₂) Concentration

Since citrate inhibits PCR by chelating Mg²⁺, the most direct countermeasure is to increase the

concentration of MgCl₂ in the reaction mix. This ensures that even with some chelation by

citrate, there are sufficient free Mg²⁺ ions available for the polymerase.

Experimental Protocol: MgCl₂ Titration

Preparation: Prepare a series of PCR reactions with your citrate-containing template.

MgCl₂ Gradient: While keeping all other components constant, vary the final concentration of

MgCl₂. A typical titration range is from 1.5 mM to 4.0 mM, in 0.5 mM increments.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b115230?utm_src=pdf-body
https://www.benchchem.com/product/b115230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Controls: Include a positive control (a clean template known to amplify well) and a negative

control (no template) for each MgCl₂ concentration.

Analysis: Run the PCR and analyze the results via gel electrophoresis or qPCR. The optimal

MgCl₂ concentration is the one that gives the strongest product band with minimal non-

specific amplification.

Table 1: Example of MgCl₂ Titration for a Citrate-Inhibited Sample

Final MgCl₂ Conc. PCR Product Yield
Non-specific
Amplification

Recommendation

1.5 mM None / Very Low None Insufficient Mg²⁺

2.0 mM Low None Sub-optimal

2.5 mM High Minimal Optimal

3.0 mM High Low Acceptable

3.5 mM Moderate Moderate Reduced specificity

4.0 mM Low High
Excess Mg²⁺, high

non-specificity

Note: The optimal concentration may vary depending on the specific template and primer set.

Strategy 2: Utilizing PCR Additives and Enhancers

Certain additives, known as PCR facilitators, can help overcome inhibition. For citrate inhibition,

the most relevant additives are those that protect the polymerase or improve its processivity.

Bovine Serum Albumin (BSA): BSA can bind to various inhibitors and is thought to stabilize

the Taq polymerase, making it more resilient. A typical final concentration to test is around

0.1 to 0.8 mg/mL.

Inhibitor-Resistant Polymerases: Some commercially available DNA polymerases are

engineered or isolated from organisms that make them more tolerant to common PCR
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inhibitors found in samples like blood, which often contains citrate as an anticoagulant. Using

a more robust polymerase can sometimes be a simple solution.

Strategy 3: Nucleic Acid Purification

If optimization of the PCR mix is unsuccessful, removing the citrate from the sample is the most

reliable solution.

Experimental Protocol: Spin-Column Based DNA/RNA Purification

Kit Selection: Choose a commercial nucleic acid purification kit appropriate for your sample

type (e.g., DNA from blood, RNA from tissue). Most silica-based spin-column kits are

effective at removing salts like sodium citrate.

Binding: Follow the manufacturer's protocol. Typically, the sample is mixed with a

lysis/binding buffer that promotes nucleic acid binding to the silica membrane.

Washing: The column is washed with ethanol-based wash buffers. This step is crucial as it

removes inhibitors, salts (including citrate), and other contaminants while the nucleic acids

remain bound to the membrane.

Elution: The purified nucleic acids are eluted from the column using an elution buffer (often

Tris-based) or nuclease-free water. Storing the final purified DNA in water or a low-EDTA

buffer is recommended to avoid re-introducing chelating agents.

Visual Guides
Below are diagrams illustrating the mechanism of citrate inhibition and a logical workflow for

troubleshooting the issue.
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Caption: Mechanism of PCR inhibition by citric acid chelation of Mg²⁺.
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Caption: Troubleshooting workflow for citrate-induced PCR inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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